3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
“3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C16H14ClFO3 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14ClFO3/c1-2-20-15-9-11 (16 (17)19)7-8-14 (15)21-10-12-5-3-4-6-13 (12)18/h3-9H,2,10H2,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.74 . The storage temperature is 28 C .Scientific Research Applications
Derivatization Reagents for Hydroxyl and Amino Compounds
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride is related to a group of fluorescent derivatization reagents used for compounds with hydroxyl and/or amino groups. These reagents, such as 4-(2-Phthalimidyl)benzoyl chloride, are stable at room temperature and can quantitatively condense with alcohols, amines, and amino acids under mild conditions to produce strongly fluorescent derivatives. These derivatives are then separated through techniques like thin-layer and high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
Reactivity in Microemulsions
The solvolysis of various benzoyl halides, including compounds structurally similar to 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride, has been studied in microemulsions. These studies provide insight into the reactivity and kinetics of such compounds in different environments, contributing to a better understanding of their potential applications in chemical reactions and synthesis processes (Fernández et al., 2003).
'Green' Benzoylation Methodologies
Innovative 'green' methodologies have been developed for the benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, providing a mild and efficient alternative to traditional methods. This approach, which could potentially apply to derivatives like 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride, highlights the versatility and efficiency of using ionic liquids in chemical synthesis, especially for selective benzoylation processes (Prasad et al., 2005).
Synthesis of Polyhydroxylated Stilbenes
Compounds structurally related to 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride have been used in the synthesis of polyhydroxylated stilbenes, analogs of the antioxidant resveratrol. These derivatives are synthesized through palladium-catalyzed decarbonylative coupling conditions, demonstrating the compound's utility in creating complex molecules with potential health benefits (Andrus & Liu, 2006).
Safety And Hazards
properties
IUPAC Name |
3-ethoxy-4-[(4-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-15-9-12(16(17)19)5-8-14(15)21-10-11-3-6-13(18)7-4-11/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYROGMPZXMVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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